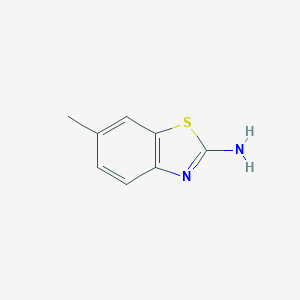

2-Amino-6-methylbenzothiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWTXWPRWRLHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062501 | |

| Record name | 2-Benzothiazolamine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-91-6 | |

| Record name | 2-Amino-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8372J8V89N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Amino-6-methylbenzothiazole: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthesis mechanism for 2-Amino-6-methylbenzothiazole, a key heterocyclic building block in medicinal chemistry. It includes a detailed examination of the core reaction mechanism, a comprehensive experimental protocol, a summary of quantitative data, and workflow visualizations to facilitate understanding and replication.

Core Synthesis Mechanism: The Hugerschoff Reaction

The most common and industrially significant method for synthesizing this compound is the Hugerschoff reaction (also known as the Jacobson-Hugerschoff synthesis). This reaction proceeds in two primary stages starting from p-toluidine (B81030).

Stage 1: Formation of the Arylthiourea Intermediate The synthesis begins with the reaction of an aniline, in this case, p-toluidine, with a source of thiocyanate (B1210189) (SCN⁻), such as sodium, potassium, or ammonium (B1175870) thiocyanate.[1][2] This step forms the crucial intermediate, N-(4-methylphenyl)thiourea, also known as p-tolylthiourea (B1348918). The reaction is typically carried out in an acidic medium.

Stage 2: Oxidative Cyclization The p-tolylthiourea intermediate undergoes an intramolecular oxidative cyclization to form the final benzothiazole (B30560) ring system. This is the hallmark of the Hugerschoff reaction. The cyclization is promoted by an oxidizing agent, commonly a halogen like bromine (Br₂) or an equivalent reagent such as sulfuryl chloride (SO₂Cl₂).[1][3] The mechanism involves an electrophilic attack by the oxidant on the sulfur atom, which facilitates an intramolecular electrophilic aromatic substitution onto the benzene (B151609) ring, closing the five-membered thiazole (B1198619) ring.[4]

The overall transformation is a robust method for creating the 2-aminobenzothiazole (B30445) scaffold from readily available anilines.

Detailed Experimental Protocol

The following protocol is adapted from a well-established and verified procedure published in Organic Syntheses, which utilizes sulfuryl chloride as the cyclizing agent.[1][3]

Equipment:

-

3-liter three-necked, round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Oil bath

Reagents:

-

p-Toluidine: 107 g (1.0 mole)

-

Chlorobenzene (B131634): 700 ml

-

Concentrated Sulfuric Acid (H₂SO₄): 54 g (0.55 mole)

-

Sodium Thiocyanate (NaSCN): 90 g (1.1 moles)

-

Sulfuryl Chloride (SO₂Cl₂): 180 g (1.34 moles)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol

-

Activated Carbon (Norit)

Procedure:

-

Thiourea Formation:

-

A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in the 3-liter flask.[1]

-

While stirring, 54 g of concentrated sulfuric acid is added dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate (B86663).[1]

-

90 g of sodium thiocyanate is added to the suspension.[1]

-

The mixture is heated in an oil bath to an internal temperature of 100°C for 3 hours to form p-tolylthiourea.[1]

-

-

Cyclization:

-

Work-up and Isolation:

-

The chlorobenzene solvent is removed by distillation.[1]

-

The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed with a steam current.[1]

-

The hot solution is filtered to remove any minor solids.

-

The filtrate is made alkaline with approximately 200 ml of concentrated ammonium hydroxide, which precipitates the crude product.[1]

-

The precipitated solid is collected by filtration and washed with 200 ml of water.[1]

-

-

Purification:

-

The crude product (melting point range 123–128°C) is dissolved in 300 ml of hot ethanol.[1]

-

10 g of activated carbon (Norit) is added, and the hot suspension is filtered.[1]

-

The hot filtrate is diluted with 500 ml of hot water, stirred vigorously, and chilled rapidly.[1]

-

After 30 minutes, the purified, pale yellow granular product is collected by filtration and washed with 150 ml of 30% ethanol.[1]

-

The final product is dried to a constant weight.

-

Quantitative Data Summary

The following table summarizes key quantitative data from the experimental protocol and related literature.

| Parameter | Value | Source / Notes |

| Final Product Yield | 105–110 g (64–67% overall) | Based on a 1.0 mole scale of p-toluidine.[1][3] |

| Final Product Melting Point | 135–136°C | Purified product.[1][3] |

| Crude Product Melting Point | 123–128°C | Before recrystallization.[1] |

| Intermediate Yield | 139 g (84%) | For isolated p-tolylthiourea intermediate.[1] |

| Intermediate Melting Point | 188–189°C | For isolated p-tolylthiourea intermediate.[1] |

| Appearance | Pale yellow granular product | After purification.[1] |

Alternative Synthesis Routes

While the Hugerschoff reaction is predominant, other methods for the synthesis of this compound have been reported:

-

Cupric Thiocyanate: Reaction of p-toluidine with cupric thiocyanate.[1][3]

-

Chloramine (B81541) and Ammonium Thiocyanate: Treatment of p-toluidine with chloramine and ammonium thiocyanate.[1][3]

-

Electrolysis: Electrolysis of p-toluidine in the presence of ammonium thiocyanate.[1][3]

-

Direct Halogenation: Direct action of chlorine or bromine on di-p-tolylthiourea or its acetylated derivatives.[1][3]

These alternative routes may offer advantages in specific laboratory contexts but are generally less common than the direct, one-pot or two-step Hugerschoff synthesis from p-toluidine.

References

Spectroscopic Profile of 2-Amino-6-methylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2-Amino-6-methylbenzothiazole. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery. The data is organized into clear, tabular formats for ease of comparison, and detailed experimental protocols are provided for each analytical technique.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (B1202638) (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 | d | 1H | H-4 |

| 7.21 | s | 2H | -NH₂ |

| 7.08 | d | 1H | H-7 |

| 6.93 | dd | 1H | H-5 |

| 2.28 | s | 3H | -CH₃ |

d = doublet, s = singlet, dd = doublet of doublets

¹³C NMR Data[1]

Solvent: DMSO-d₆[1] Reference: Tetramethylsilane (TMS)[1]

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C-2 |

| 149.5 | C-8 (C-S) |

| 131.8 | C-9 (C=N) |

| 130.5 | C-6 |

| 126.8 | C-5 |

| 121.2 | C-4 |

| 120.3 | C-7 |

| 20.8 | C-10 (-CH₃) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3250 | N-H stretch (primary amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2953-2874 | C-H stretch (methyl)[2] |

| 1632 | C=N stretch (thiazole ring)[2] |

| 1536 | C=N stretching of aromatic rings[2] |

| 1448 | C-C stretch (aromatic ring)[2] |

| 1235 | C=S stretch[2] |

| 815 | C-H bend (aromatic) |

Mass Spectrometry Data[3]

Method: Gas Chromatography-Mass Spectrometry (GC-MS)[3]

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 136 | ~50 | [M - N₂]⁺ |

| 122 | ~30 | [M - C₂H₂N]⁺ |

| 108 | ~20 | [M - C₃H₄N]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III) is typically used for acquiring both ¹H and ¹³C NMR spectra.[4]

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6][7]

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory is a common setup.[8][9]

Sample Preparation (ATR):

-

The ATR crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[8]

-

A background spectrum of the empty ATR crystal is recorded.[10]

-

A small amount of the solid this compound sample is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]

-

A pressure arm is applied to ensure good contact between the sample and the crystal.[8]

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is a standard instrument for the analysis of volatile and semi-volatile compounds like this compound.[11][12]

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[13]

-

The typical concentration is in the range of 10-100 µg/mL.[14]

GC-MS Parameters (Typical):

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. agilent.com [agilent.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. scispace.com [scispace.com]

- 12. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. benchchem.com [benchchem.com]

Physicochemical properties of 2-Amino-6-methylbenzothiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methylbenzothiazole

Abstract

This compound is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of various dyes and pharmacologically active compounds.[1] Its benzothiazole (B30560) core is a privileged structure in medicinal chemistry, appearing in molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in drug development. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂S | [1][4] |

| Molecular Weight | 164.23 g/mol | [1][4] |

| Appearance | White to orange to green crystalline powder | [1][5][6] |

| Melting Point | 138-142 °C | [1][4][6][7] |

| Boiling Point | 322.0 ± 35.0 °C (Predicted) | [1][5][7] |

| Density | 1.1724 g/cm³ (Rough Estimate) | [1][5] |

| Solubility | Soluble in Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][6][8] | |

| pKa | 4.41 ± 0.10 (Predicted) | [1][5] |

| Flash Point | 148.6 °C | [1] |

| Refractive Index | 1.5700 (Estimate) | [1][5] |

| CAS Number | 2536-91-6 | [1][4][9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application in research and development.

Synthesis Protocol via Thiocyanation of p-Toluidine (B81030)

This protocol is adapted from a well-established procedure for the synthesis of 2-aminobenzothiazoles.[10] The workflow involves the in-situ formation of p-tolylthiourea (B1348918) followed by oxidative cyclization.

Materials:

-

p-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Thiocyanate (NaSCN)

-

Sulfuryl Chloride (SO₂Cl₂)

-

Concentrated Ammonium (B1175870) Hydroxide (NH₄OH)

-

Ethanol

-

Activated Carbon (Norit)

-

Glacial Acetic Acid

Procedure:

-

Formation of p-Toluidine Sulfate: In a suitable reaction vessel, dissolve p-toluidine in glacial acetic acid. Cool the solution in an ice bath. Slowly add concentrated sulfuric acid dropwise over a period of 5 minutes to form a fine suspension of p-toluidine sulfate.[10]

-

Thiourea Formation: To this suspension, add sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath. This step forms p-tolylthiourea in solution.[10]

-

Cyclization: Cool the solution to 30°C. Add sulfuryl chloride over 15 minutes, ensuring the temperature does not rise above 50°C. The reaction mixture is then stirred at 70°C for one hour before being cooled to 5°C.[10]

-

Isolation and Purification: The resulting solution is filtered. The filtrate is made alkaline to litmus (B1172312) by adding concentrated ammonium hydroxide, which precipitates the crude this compound.[10]

-

Recrystallization: The crude solid, which typically melts in the range of 123–128°C, is collected by filtration.[10] It is then dissolved in hot ethanol, treated with activated carbon (Norit) to remove colored impurities, and filtered while hot. The filtrate is diluted with hot water, stirred vigorously, and rapidly chilled to induce crystallization.[10]

-

Final Product: The purified pale-yellow granular product is collected by filtration, washed with 30% ethanol, and dried.[10]

Analytical Protocol: Quantification by LC-MS/MS

While specific validated methods for this compound in biological matrices are not widely published, a general approach based on methods for structurally similar aminobenzothiazoles can be employed for quantification and purity assessment.[11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[11]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (B52724) (Solvent B).[11]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

-

Detection: Multiple Reaction Monitoring (MRM).[11]

-

Parent Ion (Q1): m/z 165.0 (for [M+H]⁺)

-

Product Ion (Q3): A specific fragment ion determined by direct infusion and fragmentation studies.

-

Sample Preparation (for biological matrices):

-

Extraction: For plasma or tissue homogenates, protein precipitation with acetonitrile is a common first step.[11] For more complex matrices like urine, a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be required for cleanup.[11]

-

Reconstitution: The dried extract is reconstituted in the mobile phase before injection.

This method allows for the sensitive and selective quantification of this compound, crucial for pharmacokinetic studies and purity analysis.

Biological Activity and Applications

This compound is a versatile building block for synthesizing derivatives with a wide range of biological activities. The core structure is recognized for its potential in developing novel therapeutics.

The compound and its derivatives have been investigated for several key biological effects:

-

Anticancer Activity: Novel derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cell lines, such as lung (A549) and breast (MCF-7) cancer.[2] Some analogs are designed to target specific enzymes in cancer-related pathways, such as PI3Kγ.[2]

-

Antitubercular Activity: The aminobenzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis. The core molecule demonstrates bactericidal activity against both replicating and non-replicating bacteria, making it a promising starting point for new anti-tuberculosis drugs.[12]

-

Anti-inflammatory and Analgesic Activity: Benzothiazole derivatives have shown potential as anti-inflammatory and analgesic agents.[13]

-

Antifungal Activity: Certain derivatives, including 2-amino-6-methyl-benzothiazole itself, have been reported as antifungal agents.[3]

-

Muscle Relaxant: Historically, 2-aminobenzothiazoles were studied for their properties as centrally acting muscle relaxants.[3][7]

Conclusion

This compound is a compound of significant interest due to its favorable physicochemical properties and its role as a key precursor in the development of new chemical entities. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The established biological profile of its derivatives, particularly in oncology and infectious diseases, underscores the importance of continued research into this valuable heterocyclic scaffold. This guide provides the foundational technical data and methodologies required for its effective use in a research and development setting.

References

- 1. This compound [chembk.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. This compound 98 2536-91-6 [sigmaaldrich.com]

- 5. 2536-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 2536-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound CAS#: 2536-91-6 [m.chemicalbook.com]

- 8. This compound | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound | 2536-91-6 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Aminobenzothiazole

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the crystal structure of 2-aminobenzothiazole (B30445). While the crystal structure of its derivative, 2-Amino-6-methylbenzothiazole, is not publicly available in crystallographic databases as of the latest literature review, this guide focuses on the foundational parent molecule. The structural insights presented herein for 2-aminobenzothiazole offer a critical framework for understanding the solid-state properties and intermolecular interactions that are likely to influence the behavior of its substituted analogues, including the 6-methyl derivative.

Introduction

2-Aminobenzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The spatial arrangement of molecules in the solid state, dictated by the crystal structure, profoundly impacts key physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. This guide delves into the detailed crystal structure of 2-aminobenzothiazole, providing a foundation for structure-activity relationship studies and the rational design of new therapeutic agents. The molecule exists as the amine tautomer in its crystalline form, a fact confirmed by X-ray crystallography.[1]

Crystallographic Data

The single-crystal X-ray diffraction analysis of 2-aminobenzothiazole reveals a planar molecular structure. The crystallographic data, essential for understanding the precise three-dimensional arrangement of atoms and molecules, are summarized in the table below. This information is based on the work of Altaf and Stoeckli-Evans (2009), with data accessible through the Cambridge Crystallographic Data Centre (CCDC).[1][2]

| Parameter | Value |

| CCDC Number | 738966[2] |

| Empirical Formula | C₇H₆N₂S |

| Formula Weight | 150.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.812 (2) |

| b (Å) | 5.867 (1) |

| c (Å) | 13.528 (3) |

| α (°) | 90 |

| β (°) | 104.18 (3) |

| γ (°) | 90 |

| Volume (ų) | 677.3 (3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.473 |

| Absorption Coefficient (mm⁻¹) | 0.41 |

| F(000) | 312 |

Molecular and Crystal Packing

The planarity of the 2-aminobenzothiazole molecule is a key structural feature. In the crystal lattice, these planar molecules are linked by intermolecular N—H···N hydrogen bonds, forming centrosymmetric dimers with an R²₂(8) ring motif. These dimers are further connected into a three-dimensional network.

Experimental Protocols

Synthesis of 2-Aminobenzothiazole

A common method for the synthesis of 2-aminobenzothiazoles involves the cyclization of an appropriate arylthiourea derivative. For the parent compound, this can be achieved by the reaction of an aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 2-aminobenzothiazole.

Single-Crystal X-ray Diffraction

Single crystals of 2-aminobenzothiazole suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent.

-

Crystal Growth: A saturated solution of purified 2-aminobenzothiazole is prepared in a suitable solvent (e.g., ethanol). The solution is filtered to remove any particulate matter and left for slow evaporation at room temperature.

-

Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis

Caption: From synthesis to final crystal structure.

Spectroscopic and Thermal Analysis

Characterization of 2-aminobenzothiazole is further supported by various spectroscopic and thermal techniques.

-

FT-IR Spectroscopy: The infrared spectrum shows characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, as well as vibrations associated with the aromatic and thiazole (B1198619) rings.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra in a suitable deuterated solvent provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the crystalline solid.

Conclusion

The crystal structure of 2-aminobenzothiazole provides fundamental insights into the solid-state packing and intermolecular interactions that govern its physical properties. The detailed crystallographic and experimental data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. This foundational knowledge is crucial for the informed design and development of novel 2-aminobenzothiazole derivatives with optimized properties for therapeutic applications. Further studies to obtain the crystal structure of this compound are warranted to delineate the specific effects of the methyl substituent on the solid-state architecture.

References

A Quantum Chemical Deep Dive into 2-Amino-6-methylbenzothiazole: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 2-Amino-6-methylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established computational methodologies, this document outlines the theoretical framework for understanding its molecular structure, spectroscopic signatures, and electronic properties. This information is pivotal for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Molecular Structure and Optimization

The foundational step in the quantum chemical analysis of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface. For this compound (C₈H₈N₂S), this process reveals the precise bond lengths, bond angles, and dihedral angles that define its architecture.

Computational Methodology

Density Functional Theory (DFT) is a robust and widely used method for these calculations.[1][2] A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron distribution in molecules, while the "++" diffuse functions are important for describing weak, long-range interactions.

Optimized Geometric Parameters

The following tables summarize the predicted geometric parameters for this compound based on DFT calculations.

Table 1: Selected Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C1-C2 | 1.39 |

| C2-N3 | 1.32 |

| N3-C4 | 1.40 |

| C4-S5 | 1.76 |

| S5-C1 | 1.75 |

| C1-C6 | 1.41 |

| C6-C7 | 1.39 |

| C7-C8 | 1.40 |

| C8-C9 | 1.39 |

| C9-C4 | 1.41 |

| C2-N10 | 1.37 |

| C8-C11 | 1.51 |

| N10-H12 | 1.01 |

| N10-H13 | 1.01 |

| C11-H14 | 1.09 |

| C11-H15 | 1.09 |

| C11-H16 | 1.09 |

Table 2: Selected Bond Angles (°)

| Angle | Predicted Angle (°) |

| C2-N3-C4 | 111.5 |

| N3-C4-S5 | 114.8 |

| C4-S5-C1 | 88.5 |

| S5-C1-C2 | 112.7 |

| C1-C2-N3 | 112.5 |

| C6-C1-S5 | 125.8 |

| C9-C4-N3 | 123.7 |

| N3-C2-N10 | 121.3 |

| C1-C2-N10 | 126.2 |

| C9-C8-C11 | 120.5 |

| H12-N10-H13 | 118.9 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Predicted Angle (°) |

| C4-N3-C2-C1 | -0.3 |

| S5-C4-N3-C2 | 0.4 |

| C1-S5-C4-N3 | -0.4 |

| C2-C1-S5-C4 | 0.2 |

| N3-C2-C1-S5 | 0.1 |

| C7-C6-C1-C2 | 179.8 |

| H12-N10-C2-N3 | 0.0 |

| C8-C9-C4-S5 | -179.9 |

Spectroscopic Analysis

Quantum chemical calculations are instrumental in interpreting and assigning experimental spectra, including vibrational (FT-IR, FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy

Theoretical vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The resulting frequencies correspond to the normal modes of vibration of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy The FT-IR spectrum of a solid sample of this compound would typically be recorded in the 4000–400 cm⁻¹ range using the KBr pellet technique. The FT-Raman spectrum would be obtained using a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm) for excitation.

Table 4: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | 3475 | ~3470 | ~3477 |

| N-H Symmetric Stretch | 3385 | ~3381 | ~3383 |

| C-H Stretch (Aromatic) | 3100-3000 | ~3050 | ~3055 |

| C-H Stretch (Methyl) | 2980-2920 | ~2950 | ~2948 |

| C=N Stretch (Thiazole ring) | 1640 | ~1645 | ~1642 |

| C=C Stretch (Aromatic) | 1600-1450 | ~1590, ~1480 | ~1592, ~1485 |

| N-H Bending | 1620 | ~1625 | ~1623 |

| C-N Stretch | 1350 | ~1355 | ~1352 |

| C-S Stretch | 750 | ~755 | ~753 |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C NMR chemical shifts.[1] These calculations provide valuable insights into the electronic environment of the nuclei.

Experimental Protocol: NMR Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as an internal standard.

Electronic Spectroscopy and Frontier Molecular Orbitals

The electronic properties, such as the UV-Vis absorption spectrum, are investigated using Time-Dependent DFT (TD-DFT).[3] A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[5][6] A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Table 5: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 4.62 |

The HOMO is primarily localized on the amino group and the thiazole (B1198619) ring, indicating these are the main sites for electron donation. The LUMO is distributed over the benzothiazole (B30560) ring system, suggesting this region acts as the electron acceptor. The electronic transitions are predominantly of the π → π* type.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the amino group and the thiazole ring are expected to be regions of high electron density, while the hydrogen atoms of the amino group will be electron-deficient.

Mulliken Population Analysis

Mulliken population analysis provides a quantitative measure of the partial atomic charges within a molecule.[7][8] This analysis helps in understanding the charge distribution and identifying charge transfer within the molecule.

Experimental Protocol: Synthesis The synthesis of this compound can be achieved through various established synthetic routes, a common one being the reaction of p-toluidine (B81030) with ammonium (B1175870) thiocyanate (B1210189) and bromine in glacial acetic acid.

Table 6: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| S5 | 0.25 |

| N3 | -0.45 |

| N10 | -0.75 |

| C2 | 0.40 |

| C4 | 0.15 |

| C8 | -0.10 |

| C11 | -0.20 |

The analysis reveals a significant negative charge on the nitrogen atoms, particularly the exocyclic amino nitrogen, highlighting their nucleophilic character. The sulfur atom carries a positive charge, and the carbon atom attached to the amino group (C2) is also electropositive.

Nonlinear Optical (NLO) Properties

Benzothiazole derivatives are known to exhibit nonlinear optical properties, which are crucial for applications in optoelectronics.[4][9] The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can predict this property, providing insights into the potential of this compound for NLO applications. A high β₀ value is indicative of a significant NLO response.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for quantum chemical studies.

Caption: HOMO-LUMO energy level diagram.

Conclusion

Quantum chemical studies provide an indispensable theoretical framework for understanding the structure-property relationships of this compound. The insights gained from geometry optimization, spectroscopic analysis, frontier molecular orbital theory, and charge distribution analysis are crucial for medicinal chemists and drug development professionals. This computational approach allows for the prediction of molecular behavior, aids in the interpretation of experimental data, and ultimately facilitates the rational design of more potent and selective drug candidates based on the benzothiazole scaffold. The data presented herein serves as a foundational resource for further in-silico and experimental investigations into this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. proteobiojournal.com [proteobiojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tau.ac.il [tau.ac.il]

- 9. mahendrapublications.com [mahendrapublications.com]

Tautomerism in 2-Amino-6-methylbenzothiazole

An In-depth Technical Guide on the Tautomerism of 2-Amino-6-methylbenzothiazole

Introduction

The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic efficacy and mechanism of action of these molecules are intrinsically linked to their physicochemical properties, with tautomerism being a critical, yet often complex, aspect. This compound, a key derivative, exhibits prototropic tautomerism, primarily existing in a dynamic equilibrium between its amino and imino forms.[1]

This technical guide provides a comprehensive analysis of the tautomeric landscape of this compound. It delves into the relative stability of the tautomers, presents detailed experimental and computational methodologies for their characterization, and discusses the implications of this tautomerism for drug development professionals.

The Tautomeric Landscape

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] For this compound, the principal equilibrium is between the aromatic amino tautomer and two possible non-aromatic imino tautomers (cis and trans).[1][3]

-

Amino Tautomer (A): The exocyclic nitrogen is an amino group (-NH₂), and the heterocyclic ring maintains its aromatic character.

-

Imino Tautomers (B): The proton has migrated from the exocyclic amino group to the endocyclic nitrogen, resulting in an exocyclic imino group (=NH) and a loss of aromaticity in the thiazole (B1198619) ring.

Computational and experimental studies consistently demonstrate that the amino tautomer is the most stable and predominant form under most conditions.[1] This pronounced stability is largely attributed to the energetic favorability of the fully aromatic benzothiazole (B30560) ring system.[1]

References

Thermal Stability of 2-Amino-6-methylbenzothiazole: A Technical Overview and Proposed Investigatory Workflow

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal stability of the compound 2-Amino-6-methylbenzothiazole. Despite a comprehensive review of scientific literature and chemical databases, it is crucial to note that specific experimental data derived from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this particular molecule is not publicly available at this time. Consequently, this document will provide a foundational understanding based on the known properties of this compound and related benzothiazole (B30560) structures. Furthermore, a detailed, best-practice experimental workflow is proposed for researchers seeking to characterize its thermal properties.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Melting Point | 139-142 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in methanol |

The melting point indicates the initial temperature at which the solid phase transitions to a liquid. Significant decomposition is generally expected to occur at temperatures substantially higher than the melting point.

Inferred Thermal Stability and Potential Decomposition Pathways

While direct data is absent, inferences about the thermal stability of this compound can be drawn from the behavior of analogous compounds. Benzothiazole and its derivatives are generally considered to be moderately to highly stable aromatic heterocyclic compounds. The thermal decomposition of such molecules typically involves the fragmentation of the heterocyclic ring and the substituent groups.

Potential decomposition of this compound under thermal stress could proceed through several pathways, including:

-

Cleavage of the C-N bond of the amino group.

-

Fission of the thiazole (B1198619) ring , potentially leading to the release of sulfur-containing gases.

-

Reactions involving the methyl group , which could undergo oxidation or other transformations at elevated temperatures.

The ultimate degradation products would likely be a complex mixture of smaller volatile molecules and a carbonaceous residue.

Proposed Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a series of standard analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C.

-

A heating rate of 10 °C/min is recommended for initial screening.

-

The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan, and place it in the DSC cell. An empty, sealed pan should be used as a reference.

-

Heat the sample from ambient temperature to a temperature above its melting point, for instance, 200 °C.

-

A heating rate of 10 °C/min is standard.

-

The experiment should be conducted under an inert nitrogen atmosphere.

-

The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

Any sharp exothermic peaks following the melting endotherm would be indicative of decomposition.

Visualization of Proposed Experimental Workflow

The logical flow of experiments to characterize the thermal stability of this compound is depicted in the following diagram.

Caption: Proposed workflow for the thermal analysis of this compound.

Concluding Remarks

The thermal stability of this compound is a critical parameter for its handling, storage, and application in pharmaceutical development. While direct experimental data is currently lacking in the public domain, the proposed experimental workflow provides a clear and robust strategy for its determination. The execution of these studies will yield valuable quantitative data, enabling a comprehensive understanding of the thermal behavior of this compound. It is recommended that any future research on this molecule includes a thorough thermal analysis as outlined in this guide.

Solubility Profile of 2-Amino-6-methylbenzothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methylbenzothiazole in various organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active molecules and dyes. Its solubility in organic solvents is a critical parameter for its purification, reaction chemistry, and formulation into final products. This guide summarizes the available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a typical solubility testing workflow.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Melting Point | 135-136 °C |

| Appearance | Pale yellow granular product |

Solubility Data

The solubility of this compound has been determined in a limited number of solvent systems. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

| Solvent System | Temperature | Concentration |

| Methanol:Water (1:1 v/v) | Room Temperature | 1.64 g/L[1] |

Qualitative Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Ethanol (B145695) (absolute) | Hot | Soluble | [2][3] |

| Ethanol (absolute) | Cold | Sparingly Soluble | [2][3] |

| Methanol/Water | Not Specified | Soluble (used for recrystallization) | [4] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following sections describe common methods for obtaining both qualitative and quantitative solubility data.

Gravimetric Method (Shake-Flask) for Quantitative Solubility Determination

The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined gravimetrically.

Detailed Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

Solvent Evaporation: A precisely measured volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not degrade the solute).

-

Quantification: The container with the dried solute is weighed again. The solubility is calculated by the difference in weight and expressed in units such as g/L or mol/L.

Recrystallization for Qualitative Solubility Assessment and Purification

Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. It can also provide qualitative information about a compound's solubility profile. The successful recrystallization of this compound from ethanol indicates its high solubility in hot ethanol and lower solubility in cold ethanol.[2][3]

Detailed Methodology:

-

Solvent Selection: A suitable solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

-

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent (e.g., absolute ethanol) to form a saturated or near-saturated solution.[2][3]

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation and Drying: The purified crystals are collected by filtration (e.g., vacuum filtration), washed with a small amount of the cold solvent to remove any remaining soluble impurities, and then dried to a constant weight.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to 2-Amino-6-methylbenzothiazole: Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of 2-Amino-6-methylbenzothiazole, a heterocyclic compound with notable biological activities. The document details its physicochemical properties, spectroscopic data, and established experimental protocols, presenting quantitative information in accessible tables and illustrating key processes with diagrams.

Introduction and Discovery

This compound is a substituted benzothiazole (B30560) derivative. While a singular "discovery" event is not well-documented, its synthesis falls within the broader exploration of 2-aminobenzothiazole (B30445) scaffolds, which gained significant attention in the mid-20th century for their potential as central muscle relaxants.[1] The core benzothiazole structure is a key pharmacophore, and variations in substitution have been extensively investigated to explore a wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1] The initial preparations of this compound were reported as part of the development of general synthetic methods for 2-aminobenzothiazoles.[2][3]

Physicochemical Properties

This compound presents as a white to light yellow crystalline powder.[4] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂S | [4][5][6][7] |

| Molecular Weight | 164.23 g/mol | [4][6][7] |

| Melting Point | 140-142 °C | [4][5][6][7] |

| Appearance | White to light yellow crystal powder | [4] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][8] |

| Density | ~1.17 g/cm³ (estimate) | [4][5] |

| pKa | 4.41 ± 0.10 (Predicted) | [7] |

| CAS Number | 2536-91-6 | [4][6][7] |

| EC Number | 219-801-3 | [6] |

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the reaction of p-toluidine (B81030) with a thiocyanate (B1210189) salt in the presence of a halogen or an oxidizing agent. One established method is the oxidative cyclization of p-tolylthiourea (B1348918).

General Reaction Scheme

The synthesis can be conceptually broken down into two main stages: the formation of p-tolylthiourea from p-toluidine and a thiocyanate source, followed by an oxidative ring closure to form the benzothiazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[2][3]

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Sulfuryl Chloride

-

Concentrated Ammonium (B1175870) Hydroxide

-

Ethanol

-

Activated Carbon (Norit)

Procedure:

-

Formation of p-Toluidine Sulfate: In a 3-liter three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared. 54 g (0.55 mole) of concentrated sulfuric acid is added dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.[2]

-

Thiourea Formation: To this suspension, 90 g (1.1 moles) of sodium thiocyanate is added. The mixture is heated to 100°C for 3 hours. The resulting solution contains p-tolylthiourea.[2]

-

Cyclization: The solution is cooled to 30°C, and 180 g (1.34 moles) of sulfuryl chloride is added over 15 minutes, ensuring the temperature does not exceed 50°C. The mixture is maintained at 50°C for 2 hours.[3]

-

Workup and Isolation: The chlorobenzene is removed by filtration. The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed with a steam current.[3] The aqueous solution is filtered and then made alkaline with approximately 200 ml of concentrated ammonium hydroxide.[2][3] The precipitated this compound is collected by filtration and washed with water.[2][3]

-

Purification: The crude product is dissolved in 300 ml of hot ethanol, and 10 g of activated carbon is added. The hot suspension is filtered. The filtrate is diluted with 500 ml of hot water, stirred vigorously, and rapidly chilled. The pale yellow granular product is filtered, washed with 30% ethanol, and dried.[2][3]

Yield: 105–110 g (64–67%).[3]

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic methods. A summary of the expected spectroscopic data is presented below.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals/Peaks | Reference |

| ¹H NMR | DMSO-d₆ | δ ~2.3 (s, 3H, CH₃), δ ~6.9-7.5 (m, 3H, Ar-H), δ ~7.2 (s, 2H, NH₂) | [9] |

| ¹³C NMR | DMSO | δ ~20.7 (CH₃), δ ~114.2, 120.9, 126.9, 130.1, 132.3, 147.9 (Ar-C), δ ~166.8 (C=N) | [10] |

| IR (KBr) | - | ~3396 cm⁻¹ (N-H stretch), ~3121 cm⁻¹ (aromatic C-H stretch), ~1638 cm⁻¹ (C=N stretch) | [11] |

| Mass Spec. (GC-MS) | - | m/z 164 (M⁺), 137, 110 | [12] |

Note: Exact chemical shifts (δ) and peak positions may vary slightly depending on the solvent and instrument used.

Biological Activity and Potential Signaling Pathway

This compound and its derivatives have been investigated for a range of biological activities. It has been studied as a muscle relaxant and for its anti-tetanus activity.[4][13] More recently, derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of p56(Lck) (Lymphocyte-specific protein tyrosine kinase), a critical enzyme in the T-cell signaling pathway.[14] Inhibition of Lck is a therapeutic strategy for autoimmune diseases and organ transplant rejection.

The Lck signaling cascade is initiated by the T-cell receptor (TCR) engagement. Lck then phosphorylates key downstream targets, leading to the activation of transcription factors and subsequent T-cell activation and proliferation.

Caption: Potential inhibition of the Lck signaling pathway by 2-aminobenzothiazole derivatives.

Furthermore, various derivatives of 2-aminobenzothiazole have shown promising results as antimicrobial, anti-tuberculosis, and anthelmintic agents.[11][15][16] For instance, a cobalt(II) complex of this compound demonstrated significant antioxidant, antimicrobial, and anti-tuberculosis activities.[15]

Conclusion

This compound is a readily synthesizable compound with a well-characterized physicochemical and spectroscopic profile. Its core structure is a valuable scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against key signaling molecules like p56(Lck) and broader antimicrobial effects. This guide provides foundational knowledge for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzothiazole compounds. Further research into its mechanism of action and structure-activity relationships is warranted to develop novel therapeutic agents.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. This compound CAS#: 2536-91-6 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound 98 2536-91-6 [sigmaaldrich.com]

- 7. 2536-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-氨基-6-甲基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Amino-6-methylbenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 2-amino-6-methylbenzothiazole derivatives as potential anticancer agents. This document includes detailed experimental protocols and a summary of their biological activities, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

The benzothiazole (B30560) scaffold is a prominent heterocyclic core structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2][3] Specifically, 2-aminobenzothiazole (B30445) derivatives have garnered significant attention as they serve as crucial intermediates in the synthesis of various biologically active compounds.[3][4] The incorporation of a methyl group at the 6-position of the benzothiazole ring can influence the molecule's lipophilicity and electronic properties, potentially enhancing its anticancer efficacy and selectivity. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[4][5]

Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate the comparison of their cytotoxic potential.

| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| OMS5 | 4-Nitroaniline derivative | MCF-7 (Breast) | 61.03 | [4] |

| A549 (Lung) | 33.31 | [4] | ||

| OMS14 | Piperazine-4-nitroaniline derivative | MCF-7 (Breast) | 22.13 | [4] |

| A549 (Lung) | 26.09 | [4] | ||

| Compound 13 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [6] |

| A549 (Lung) | 9.62 ± 1.14 | [6] | ||

| A375 (Melanoma) | 8.07 ± 1.36 | [6] | ||

| Compound 20 | Thiazolidinedione hybrid | HepG2 (Liver) | 9.99 | [6] |

| HCT-116 (Colon) | 7.44 | [6] | ||

| MCF-7 (Breast) | 8.27 | [6] | ||

| Compound 24 | 1,3,4-Oxadiazole derivative | C6 (Glioma) | 4.63 ± 0.85 | |

| A549 (Lung) | 39.33 ± 4.04 | |||

| Compound 25 | 4-Phenoxyquinoline derivative | MKN-45 (Gastric) | 0.01 ± 0.003 | |

| H460 (Lung) | 0.06 ± 0.01 | |||

| HT-29 (Colon) | 0.18 ± 0.02 | |||

| T2 | Substituted benzothiazole | Human small cell lung carcinoma | Moderate Activity | [2] |

| Mouse melanoma | Moderate Activity | [2] | ||

| Human larynx epithelial carcinoma | Moderate Activity | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures for 2-aminobenzothiazoles.[2][7][8][9]

Materials:

-

Concentrated Sulfuric Acid

-

Sodium thiocyanate (B1210189)

-

Sulfuryl chloride

-

Concentrated Ammonium (B1175870) hydroxide

-

Ethanol

-

Activated charcoal (Norit)

Procedure:

-

In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

-

Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.

-

Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours in an oil bath.

-

Cool the reaction mixture, which now contains the thiourea, to 30°C.

-

Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

-

Maintain the mixture at 50°C for 2 hours.

-

Remove the chlorobenzene by filtration.

-

Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.

-

Filter the hot solution and then make it alkaline to litmus (B1172312) by adding approximately 200 ml of concentrated ammonium hydroxide.

-

Filter the precipitated this compound and wash it with 200 ml of water.

-

For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated charcoal, and filter the hot suspension.

-

Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.

-

After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds.[1][10][11][12]

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/ml in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µl of complete medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compounds in DMSO.

-

Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µl of MTT solution (5 mg/ml) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualizations

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for producing 2-aminobenzothiazole derivatives.

Caption: General synthetic scheme for this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

This diagram depicts the proposed mechanism of action for certain this compound derivatives, which involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. texaschildrens.org [texaschildrens.org]

Application Notes: Protocol for N-acylation of 2-Amino-6-methylbenzothiazole

These application notes provide detailed experimental protocols for the N-acylation of 2-amino-6-methylbenzothiazole, a key transformation in the synthesis of various biologically active compounds. N-acylated derivatives of the 2-aminobenzothiazole (B30445) scaffold are significant in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The protocols described cover widely-used and effective methods, including reactions with acyl chlorides, carboxylic anhydrides, and direct amide coupling with carboxylic acids. These procedures are intended for researchers, scientists, and professionals involved in organic synthesis and drug development.

General Reaction Principle

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group (-NH₂) of the benzothiazole (B30560) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (such as an acyl chloride, anhydride (B1165640), or an activated carboxylic acid).[4][5] This process results in the formation of a stable amide bond. A base is often required to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride) or to facilitate the activation of the carboxylic acid.[4]

Data Presentation: Comparison of N-acylation Protocols

The following table summarizes various reaction conditions and outcomes for different methods of acylating 2-aminobenzothiazole derivatives, enabling a direct comparison to guide method selection.

| Method | Acylating Agent | Solvent | Base / Catalyst | Temperature | Time (Approx.) | Yield (%) | Reference |

| 1. Acyl Chloride | Chloroacetyl Chloride | Benzene | Triethylamine (B128534) | Ice-cold to Reflux | 10 hours | 75% | [1] |

| 2. Carboxylic Anhydride | Succinic Anhydride | Glacial Acetic Acid | None | Reflux | 5 hours | Not Available | [1][6] |